molecular formula C8H4F4OS B6289386 2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide CAS No. 146431-25-6

2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide

Cat. No. B6289386
CAS RN: 146431-25-6
M. Wt: 224.18 g/mol
InChI Key: PGZALGAHGXBBLM-UHFFFAOYSA-N
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Description

2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide, commonly referred to as TFBSO, is a novel and promising compound for the study of drug development and drug delivery. It is a small molecule that contains a sulfur-oxygen bond, which makes it highly reactive and versatile. TFBSO has a wide range of applications in the pharmaceutical, agricultural, and environmental industries. Its unique properties make it a valuable tool for the development of new drugs and drug delivery systems.

Scientific Research Applications

TFBSO has a wide range of applications in scientific research. It has been used in the development of drugs, drug delivery systems, and other materials for medical and industrial use. It has also been used in the study of biochemical and physiological processes, such as enzyme inhibition, protein-ligand interactions, and cell signaling pathways. Additionally, TFBSO has been used to study the effects of environmental pollutants on human health.

Mechanism of Action

TFBSO has been found to interact with a variety of enzymes, proteins, and other molecules in the body. It is believed that TFBSO binds to the active sites of enzymes and proteins, inhibiting their activity and altering their structure. Additionally, TFBSO has been found to interact with other molecules, such as hormones, to regulate their activity.
Biochemical and Physiological Effects
TFBSO has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that TFBSO can inhibit the activity of enzymes, such as cytochrome P450 and tyrosine hydroxylase. It has also been found to interact with a variety of hormones, such as testosterone, to regulate their activity. Additionally, TFBSO has been found to modulate the expression of genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

TFBSO has a number of advantages in laboratory experiments. It is a highly reactive compound, which makes it easy to use in a variety of reactions. Additionally, TFBSO is relatively inexpensive and can be synthesized using a variety of methods. However, TFBSO is a highly toxic compound and should be handled with extreme caution.

Future Directions

There are a number of potential future directions for the use of TFBSO. It could be used in the development of new drugs, drug delivery systems, and other materials for medical and industrial use. Additionally, TFBSO could be used to study the effects of environmental pollutants on human health. Additionally, it could be used to study the effects of various drugs on biochemical and physiological processes. Finally, it could be used to study the effects of various hormones on cell signaling pathways.

Synthesis Methods

TFBSO can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions, oxidation reactions, and nucleophilic fluorination. The most common method of synthesis involves the use of palladium-catalyzed cross-coupling reactions, which involve the use of a palladium catalyst, a nucleophile, and a halogenated substrate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a temperature of around 100°C.

properties

IUPAC Name

2,2,3,3-tetrafluoro-1-benzothiophene 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4OS/c9-7(10)5-3-1-2-4-6(5)14(13)8(7,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZALGAHGXBBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(S2=O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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